MEP-CHMICA is synthesized in laboratories and primarily used as an analytical reference standard. Its classification as a synthetic cannabinoid places it within a group of substances that interact with cannabinoid receptors in the body, potentially leading to effects similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis .
The synthesis of MEP-CHMICA typically involves the modification of existing synthetic cannabinoid frameworks. While specific synthetic routes for MEP-CHMICA are not extensively documented in public literature, similar compounds often utilize techniques such as:
These methods leverage established organic synthesis protocols to achieve desired molecular configurations and properties.
The molecular structure of MEP-CHMICA can be analyzed using various computational chemistry techniques, notably density functional theory (DFT). The compound's structure features:
MEP-CHMICA can undergo various chemical reactions typical for synthetic cannabinoids:
The detailed reaction pathways would require experimental validation through kinetic studies and mechanistic analysis.
The mechanism of action for MEP-CHMICA involves its interaction with cannabinoid receptors in the endocannabinoid system, primarily:
Upon binding to these receptors, MEP-CHMICA can modulate neurotransmitter release, affecting various physiological processes such as pain perception, mood regulation, and appetite control. The specific binding affinities and potencies would need to be determined through pharmacological studies .
MEP-CHMICA serves primarily as a research tool within pharmacological studies aimed at understanding cannabinoid receptor interactions. Its applications include:
The ongoing research into MEP-CHMICA contributes significantly to the understanding of synthetic cannabinoids' pharmacodynamics and pharmacokinetics .
The development of synthetic cannabinoids originated in scientific research during the 1960s–1990s, primarily for therapeutic exploration of the endocannabinoid system. Notable milestones include:
Initially unregulated, these compounds were repurposed into "legal high" products (e.g., Spice, K2) by clandestine laboratories starting in 2008. Their structural flexibility allowed continuous modification to evade legal controls [1] [10].
Table 1: Key Synthetic Cannabinoid Development Milestones
Era | Prototypical Compounds | Primary Research Purpose | Chemical Class |
---|---|---|---|
1960s–1980s | HU-210 | Analgesia, neuropharmacology | Classical dibenzopyrans |
1980s–1990s | CP 47,497 | Receptor binding studies | Cyclohexylphenols |
1990s–2000s | JWH-018, JWH-073 | CB1 agonist efficacy screening | Naphthoylindoles |
Post-2010 | AB-CHMINACA, MDMB-CHMICA | N/A (illicit market dominance) | Indazole/indole carboxamides |
MEP-CHMICA surfaced in European drug markets circa 2014–2015 as part of the "third wave" of SCs, succeeding earlier JWH and AM-series compounds. Key aspects of its proliferation include:
The compound’s variability in product formulations ("hot pockets" with uneven distribution) and evolving packaging exemplify challenges in regulating NPS [2].
MEP-CHMICA belongs to the indole carboxamide structural group, distinguished by four modular components:
Table 2: Structural Features of MEP-CHMICA vs. Analogues
Characteristic | MEP-CHMICA | MDMB-CHMICA | AB-CHMINACA |
---|---|---|---|
IUPAC Name | Methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate | Methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate | N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide |
Core | Indole-3-carboxamide | Indole-3-carboxamide | Indazole-3-carboxamide |
Tail | Pentanoate ester | 3,3-Dimethylbutanoate ester | tert-Leucinamide |
Molecular Formula | C₂₂H₃₀N₂O₃ | C₂₃H₃₂N₂O₃ | C₂₀H₂₈N₄O₂ |
Molecular Weight | 370.49 g/mol | 384.52 g/mol | 356.47 g/mol |
Structural variations occur primarily in the tail group:
MEP-CHMICA’s pentanoate tail differentiates it from shorter-chain ester analogues, potentially altering pharmacokinetics and detection windows in biological matrices [4] [6].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: